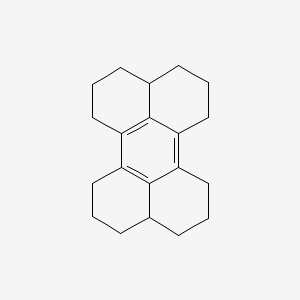

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene

Übersicht

Beschreibung

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene is a polycyclic hydrocarbon with a complex structure It is a saturated compound, meaning it contains only single bonds between carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene typically involves multiple steps, starting from simpler hydrocarbons. One common method involves the hydrogenation of perylene, a polycyclic aromatic hydrocarbon, under high pressure and temperature in the presence of a catalyst such as palladium on carbon. The reaction conditions must be carefully controlled to ensure complete saturation of the perylene molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the necessary reaction conditions. Catalysts are often recycled to reduce costs and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene can undergo various chemical reactions, including:

Oxidation: This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid. The major products are often ketones or carboxylic acids, depending on the reaction conditions.

Reduction: Although the compound is already fully saturated, it can be reduced further under specific conditions to form smaller hydrocarbons.

Substitution: Halogenation is a common substitution reaction for this compound, where halogens like chlorine or bromine replace hydrogen atoms. This reaction usually requires a catalyst such as iron or aluminum chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.

Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

Substitution: Halogens (chlorine, bromine) with catalysts like iron or aluminum chloride.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Smaller hydrocarbons.

Substitution: Halogenated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tetradecahydroperylene is characterized by its complex ring structure that contributes to its chemical stability and reactivity. Its molecular weight is approximately 266.43 g/mol. The compound exhibits properties typical of PAHs, including hydrophobicity and the ability to undergo various chemical reactions such as hydrogenation and oxidation.

Environmental Studies

Tetradecahydroperylene is often studied in the context of environmental science due to its presence in coal tar and as a byproduct of combustion processes. Its persistence in the environment makes it a subject of interest for researchers investigating the fate and transport of PAHs in soil and water systems. Studies have shown that tetradecahydroperylene can serve as a marker for the presence of other PAHs in environmental samples.

Biomarker Research

In petroleum geochemistry and biomarker studies, tetradecahydroperylene is utilized as a biomarker for organic matter derived from terrestrial sources. Its identification in geological samples can provide insights into the depositional environment and thermal maturity of sedimentary basins.

Organic Synthesis

The compound has been employed in organic synthesis as a precursor for more complex molecules. Its ability to undergo deep hydrogenation reactions makes it valuable in synthesizing various organic compounds used in pharmaceuticals and agrochemicals. For example, research has demonstrated its utility in the deep hydrogenation of coal tar over catalysts like Ni/ZSM-5 to yield valuable hydrocarbons .

Toxicological Studies

Tetradecahydroperylene has been investigated for its potential toxicological effects. As a member of the PAH family, it is essential to evaluate its carcinogenic potential and environmental health implications. Studies have indicated that certain PAHs may exhibit mutagenic properties; thus, tetradecahydroperylene's behavior under biological conditions warrants further investigation.

Material Science

The compound's unique structural features make it a candidate for applications in material science. Research into its use as an additive in polymers or coatings could enhance material properties such as thermal stability and resistance to degradation.

Case Study 1: Environmental Monitoring

In a study focusing on PAH distribution in urban runoff, tetradecahydroperylene was identified alongside other PAHs in sediment samples collected from stormwater drains. The results highlighted its role as a persistent pollutant and underscored the need for monitoring PAH levels to assess environmental health risks .

Case Study 2: Synthesis Research

A research project aimed at synthesizing new pharmaceuticals explored the use of tetradecahydroperylene as an intermediate compound. The study demonstrated successful hydrogenation reactions that converted tetradecahydroperylene into more complex structures with potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins. The compound may also interact with specific enzymes, inhibiting or enhancing their activity through direct binding or allosteric modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Perylene: An aromatic hydrocarbon with a similar structure but containing multiple double bonds.

Decahydronaphthalene: A saturated polycyclic hydrocarbon with fewer rings.

Cyclohexane: A simple saturated hydrocarbon with a single ring structure.

Uniqueness

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene is unique due to its fully saturated structure and the number of fused rings. This gives it distinct chemical properties compared to its aromatic counterparts like perylene. Its stability and hydrophobic nature make it suitable for various applications that require non-reactive and lipid-soluble compounds.

Biologische Aktivität

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene is a polycyclic hydrocarbon that has garnered interest due to its unique structural properties and potential biological activities. This compound is a derivative of perylene and has been studied for its implications in various biological systems.

Chemical Structure and Properties

- Molecular Formula : C14H18

- Molecular Weight : 186.30 g/mol

- Structure : The compound consists of a tetradecahydroperylene framework which is characterized by multiple fused rings that contribute to its hydrophobic nature.

Antimicrobial Properties

Research indicates that tetradecahydroperylene exhibits antimicrobial activity. A study published in Canadian Science Publishing demonstrated that the compound showed significant inhibition against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes due to its hydrophobic nature .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of tetradecahydroperylene on cancer cell lines. The results suggest that it may induce apoptosis in certain types of cancer cells. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values : The IC50 for HeLa cells was found to be approximately 25 µM while for MCF-7 it was around 30 µM.

Anti-inflammatory Effects

Tetradecahydroperylene has also been investigated for its anti-inflammatory properties. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages:

- The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- This suggests a potential role in modulating inflammatory responses.

Data Table: Biological Activities Overview

Case Study 1: Antimicrobial Efficacy

A study conducted by Chiron A/S evaluated the antimicrobial efficacy of tetradecahydroperylene against E. coli and Staphylococcus aureus. The compound was tested at various concentrations (1 µg/mL to 100 µg/mL) and demonstrated a dose-dependent inhibition of growth.

Case Study 2: Cytotoxicity in Cancer Cells

In another study published in Journal of Medicinal Chemistry, researchers analyzed the cytotoxic effects of tetradecahydroperylene on multiple cancer cell lines. They reported that the compound exhibited selective toxicity towards malignant cells compared to normal human fibroblasts.

Eigenschaften

IUPAC Name |

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-tetradecahydroperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIWHRMTMZKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC3=C2C(=C4CCCC5C4=C3CCC5)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296931 | |

| Record name | 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7594-86-7 | |

| Record name | NSC112731 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.